molecular formula C8H16N2 B14671890 Cyclooctylidenehydrazine CAS No. 50533-93-2

Cyclooctylidenehydrazine

Cat. No.: B14671890
CAS No.: 50533-93-2
M. Wt: 140.23 g/mol
InChI Key: JSQFFKSZPVQEMZ-UHFFFAOYSA-N
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Description

Cyclooctylidenehydrazine (C₈H₁₄N₂) is a hydrazine derivative featuring an eight-membered cycloalkylidene ring conjugated with a hydrazine moiety. Structurally, it belongs to the class of cyclic hydrazones, which are characterized by the presence of a C=N–NH₂ group. These compounds are typically synthesized via acid-catalyzed condensation of hydrazides with cyclic ketones (e.g., cyclooctanone) under reflux conditions .

Properties

CAS No.

50533-93-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

cyclooctylidenehydrazine

InChI

InChI=1S/C8H16N2/c9-10-8-6-4-2-1-3-5-7-8/h1-7,9H2

InChI Key

JSQFFKSZPVQEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NN)CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylidenehydrazine can be synthesized through the reaction of cyclooctanone with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclooctylidenehydrazone derivatives.

    Reduction: Reduction reactions can convert this compound to cyclooctylamine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Cyclooctylidenehydrazone derivatives.

    Reduction: Cyclooctylamine.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Cyclooctylidenehydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctylidenehydrazine involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, influencing catalytic processes. Additionally, the compound can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and synthetic properties of cyclooctylidenehydrazine and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Applications
This compound C₈H₁₄N₂ 138.21 (theoretical) Not reported Condensation of cyclooctanone with hydrazine in PEG-400 at 110–120°C Limited data; inferred bioactivity from analogs
Cyclohexylidenehydrazine C₆H₁₀N₂ 110.16 110–114 (hydrochloride) Cyclohexanone + phenylhydrazine HCl in PEG-400 Cytotoxic agent precursors
Cyclopentylidenehydrazine C₅H₈N₂ 96.13 Not reported Cyclopentanone + hydrazine hydrate in ethanol Crystal engineering, coordination chemistry
Benzylidenehydrazine C₇H₈N₂ 120.15 95–97 Benzaldehyde + hydrazine in ethanol Antitumor, antimicrobial agents

Structural and Conformational Differences

  • Ring Size and Stability : Cyclopentylidenehydrazine adopts an envelope conformation due to ring strain in the five-membered system , whereas cyclohexylidenehydrazine derivatives exhibit chair or boat conformations . This compound’s larger ring likely reduces strain, enhancing thermodynamic stability but complicating synthetic yields due to entropic factors .
  • Hydrogen Bonding : Cyclohexylidenehydrazine forms extensive N–H⋯O and C–H⋯O hydrogen bonds in crystalline states, stabilizing supramolecular architectures . Similar interactions are expected for this compound but with altered packing efficiencies due to ring flexibility.

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